Cas no 2757902-24-0 (5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate)

5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- EN300-37153307
- 5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
- 2757902-24-0
- 5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
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- Inchi: 1S/C13H11BrN2O5S/c1-8-3-5-10(6-4-8)22(19,20)21-13-12(16(17)18)9(2)11(14)7-15-13/h3-7H,1-2H3
- InChI Key: ADRCLCNWWLQPGL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1C)[N+](=O)[O-])OS(C1C=CC(C)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 385.95721g/mol
- Monoisotopic Mass: 385.95721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 496
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
- XLogP3: 3.5
5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153307-0.5g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153307-1.0g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153307-0.1g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37153307-10.0g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37153307-0.05g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153307-2.5g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153307-5.0g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37153307-0.25g |
5-bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate |
2757902-24-0 | 95.0% | 0.25g |
$354.0 | 2025-03-18 |
5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on 5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate
Introduction to 5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate (CAS No. 2757902-24-0)
5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 2757902-24-0, represents a sophisticated molecular structure that combines a pyridine ring with bromine, methyl, and nitro substituents, all further functionalized with a sulfonate group attached to a methylbenzene moiety. The unique combination of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
The pyridine core of this compound is a well-known pharmacophore in medicinal chemistry, frequently employed in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of a bromo substituent at the 5-position of the pyridine ring enhances its reactivity, making it a versatile building block for further chemical modifications. Additionally, the methyl group at the 4-position and the nitro group at the 3-position contribute to the electron distribution across the molecule, influencing its interactions with biological targets.
The sulfonate group attached to the 4-methylbenzene ring introduces additional polarity and solubility characteristics, which can be crucial for drug formulation and delivery. This feature makes 5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate particularly useful in designing prodrugs or conjugates that require improved bioavailability or targeted release mechanisms.
In recent years, there has been growing interest in exploring the potential of nitro-containing heterocycles in drug discovery. The nitro group in this compound can be selectively reduced to an amine, opening up avenues for further derivatization into more complex structures. This reactivity has been leveraged in several research studies aimed at developing novel therapeutic agents with enhanced efficacy and reduced side effects.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The pyridine scaffold is frequently found in kinase inhibitors due to its ability to interact with ATP pockets on the enzyme surface. The bromo and nitro substituents can serve as handles for further chemical modifications to optimize binding affinity and selectivity. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against certain kinases, making them attractive candidates for further development.
The sulfonate moiety also plays a significant role in modulating the pharmacokinetic properties of drug candidates. Sulfonate groups are known to improve water solubility, which can enhance oral bioavailability and tissue penetration. This characteristic has been exploited in several drug formulations where solubility is a limiting factor.
Another area where this compound shows promise is in the development of agrochemicals. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides and pesticides due to their ability to interfere with essential biological pathways in plants and pests. The unique structure of 5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate may lead to novel agrochemicals with improved efficacy and environmental safety profiles.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromo and methyl substituents efficiently. The introduction of the nitro group typically involves nitration reactions under controlled conditions to avoid over-nitration or decomposition.
In conclusion, 5-Bromo-4-methyl-3-nitropyridin-2-yl 4-methylbenzene-1-sulfonate (CAS No. 2757902-24-0) is a multifunctional compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. Ongoing research continues to explore its full potential, paving the way for new therapeutic agents and sustainable agricultural solutions.
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